3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid
Description
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an oxazole ring
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h4H,1-3H3,(H,11,12) |
InChI Key |
LQKSBDDJUVFLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the oxazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the BOC-protected compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The BOC group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid . Reaction conditions vary depending on the desired transformation, but typically involve ambient temperature or mild heating.
Major Products Formed
The major products formed from these reactions include BOC-protected amines, deprotected amines, and various oxazole derivatives .
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid involves the protection of amine groups through the formation of a BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure and function, used for protecting amine groups in peptides.
tert-Butyloxycarbonyl-protected dipeptides: Used in peptide synthesis with similar protecting group strategies.
Uniqueness
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct reactivity and stability compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxazole ring is required .
Biological Activity
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid, with CAS Number 1781855-23-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its chemical properties, biological significance, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 213.19 g/mol
- CAS Number: 1781855-23-9
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.19 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Here are the key findings:
1. Antimicrobial Properties:
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. The structural characteristics of oxazoles contribute to their ability to interact with microbial targets, potentially inhibiting growth and proliferation. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Antitumor Activity:
Several studies have reported that compounds containing oxazole moieties possess antiproliferative effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that derivatives can exhibit GI50 values in the nanomolar range against cancer cell lines, indicating potent antitumor activity .
3. Structure-Activity Relationship (SAR):
The efficacy of this compound may be influenced by its substituents and the spatial arrangement of functional groups. SAR studies suggest that modifications to the oxazole ring can enhance or diminish biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound was tested in vitro against standard microbial strains and exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer potential of oxazole derivatives, this compound was found to significantly inhibit the growth of human breast cancer cells (MCF7). The results indicated that the compound induced apoptosis through a mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
